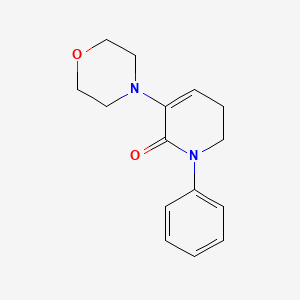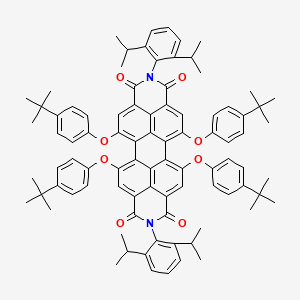
1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide is a useful research compound. Its molecular formula is C88H90N2O8 and its molecular weight is 1303.694. The purity is usually 95%.
BenchChem offers high-quality 1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Thermoelectric Properties
- The compound exhibits significant structural properties due to its twisted perylene skeleton, which impacts its thermoelectric transport properties. This is crucial for materials in semiconductor and electronic industries (Aksakal, Chumakov, & Yuksel, 2018).
Electrochemical Deposition and Photoluminescence
- It can be used in the formation of stable, red films adhering to electrodes, displaying photoluminescence and electrochromic properties. This has implications for electronic display technologies (Choi, Ko, Moon, & Lee, 2004).
Organogels Formation
- The compound can form fluorescent gels, significant for the design of novel organogels based on its molecular structure, potentially useful in biotechnology and materials science (Wu, Xue, Shi, Chen, & Li, 2011).
Chemiluminescent Properties
- This compound is integral in synthesizing polyimides that exhibit strong red light chemiluminescence, applicable in bioimaging and sensor technologies (Park, Lee, & Gong, 2003).
Optical Properties
- It plays a role in the synthesis of novel derivatives that exhibit unique UV-Vis and fluorescence spectrum properties, crucial in the development of new materials for optoelectronics (Zhi-jun, 2012).
Electronic Absorption and Fluorescence
- The compound contributes to the synthesis of perylene-bisimide derivatives with altered absorption and fluorescence properties, valuable for advanced material applications in photophysics and electronics (Ozser, Sarkodie, Mohiuddin, & Ozesme, 2017).
Surface-supported Self-assembly for Memory Devices
- It is essential for synthesizing derivatives used in surface-supported self-assembly, resulting in nano-films with potential applications in memory devices and data storage technologies (Khan, Tian, Lin, Qi, & Wu, 2018).
Propiedades
IUPAC Name |
11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H90N2O8/c1-47(2)59-23-21-24-60(48(3)4)79(59)89-81(91)63-43-67(95-55-35-27-51(28-36-55)85(9,10)11)73-75-69(97-57-39-31-53(32-40-57)87(15,16)17)45-65-72-66(84(94)90(83(65)93)80-61(49(5)6)25-22-26-62(80)50(7)8)46-70(98-58-41-33-54(34-42-58)88(18,19)20)76(78(72)75)74-68(44-64(82(89)92)71(63)77(73)74)96-56-37-29-52(30-38-56)86(12,13)14/h21-50H,1-20H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMUFREAVBYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=C(C=C9)C(C)(C)C)C1=C(C=C(C3=C41)C2=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H90N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




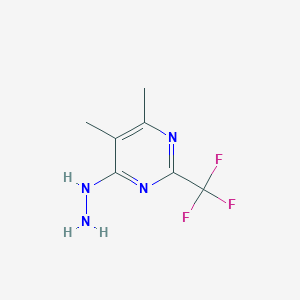
![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)
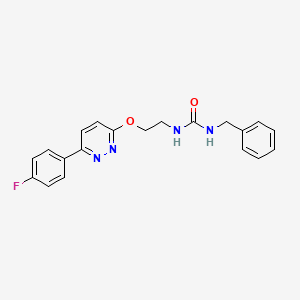
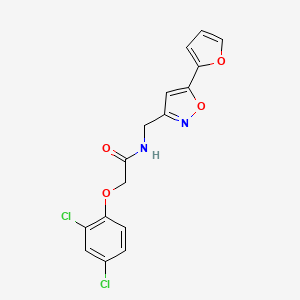
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)
![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2589748.png)

